molecular formula C5H6ClN B6278706 4-chloro-2-methylbut-2-enenitrile CAS No. 92089-38-8

4-chloro-2-methylbut-2-enenitrile

Cat. No.: B6278706
CAS No.: 92089-38-8
M. Wt: 115.6
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Description

4-chloro-2-methylbut-2-enenitrile is an organic compound with the molecular formula C₅H₆ClN. It is a nitrile derivative characterized by the presence of a chloro group and a methyl group attached to a but-2-ene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-methylbut-2-enenitrile typically involves the reaction of 4-chloro-2-methylbut-2-en-1-ol with a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The general reaction scheme is as follows:

4-chloro-2-methylbut-2-en-1-ol+POCl3This compound+HCl+H3PO4\text{4-chloro-2-methylbut-2-en-1-ol} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} + \text{H}_3\text{PO}_4 4-chloro-2-methylbut-2-en-1-ol+POCl3​→this compound+HCl+H3​PO4​

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methylbut-2-enenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the but-2-ene backbone can participate in addition reactions with electrophiles such as hydrogen halides or halogens.

    Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Addition Reactions: Hydrogen bromide (HBr) or chlorine (Cl₂) in the presence of a catalyst or under UV light.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted nitriles such as 4-azido-2-methylbut-2-enenitrile or 4-thiocyanato-2-methylbut-2-enenitrile.

    Addition Reactions: Formation of 4-chloro-2-methylbutane derivatives.

    Hydrolysis: Formation of 4-chloro-2-methylbutanoic acid or 4-chloro-2-methylbutanamide.

Scientific Research Applications

4-chloro-2-methylbut-2-enenitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceutical Development: It is used in the development of novel drug candidates due to its ability to undergo diverse chemical transformations.

    Material Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-methylbut-2-enenitrile depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloro group is displaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. The nitrile group can also participate in various reactions, such as hydrolysis, leading to the formation of carboxylic acids or amides.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylbut-2-en-1-ol: A precursor in the synthesis of 4-chloro-2-methylbut-2-enenitrile.

    4-chloro-2-methylbut-2-ene: Lacks the nitrile group but shares the same but-2-ene backbone.

    2-methylbut-2-enenitrile: Lacks the chloro group but contains the nitrile group and the but-2-ene backbone.

Uniqueness

This compound is unique due to the presence of both a chloro group and a nitrile group on the but-2-ene backbone. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and pharmaceutical development.

Properties

CAS No.

92089-38-8

Molecular Formula

C5H6ClN

Molecular Weight

115.6

Purity

95

Origin of Product

United States

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